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Compound of Interest

Compound Name: Reactive orange 35

Cat. No.: B12383025 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I.

Reactive Orange 35, a widely used azo dye in the textile industry. Understanding its

spectroscopic properties is crucial for quality control, environmental monitoring, and research

into its biological interactions and potential applications or implications in drug development.

This document details the methodologies for its analysis using UV-Visible, Fourier-Transform

Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS),

presenting key data in a structured format and illustrating experimental workflows.

Introduction to Reactive Orange 35
Reactive Orange 35 is a sulfonated monoazo dye characterized by its vibrant reddish-orange

hue. Its chemical structure contains an azo chromophore (-N=N-) responsible for its color,

sulfonic acid groups that impart water solubility, and a reactive group that allows it to form

covalent bonds with textile fibers. The IUPAC name for one of its common forms is trisodium;2-

[[4-[[4-chloro-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-5-sulfonato-1-

naphthyl]azo]benzene-1,4-disulfonate. Its molecular formula is C27H19ClN9Na3O9S3, with a

molecular weight of approximately 814.12 g/mol . The analysis of this and similar dyes is

pertinent to various fields, including forensic science and environmental monitoring[1].

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of Reactive
Orange 35 in solution and studying its electronic transitions.

Quantitative Data
Parameter Value Reference

λmax (Maximum Absorption

Wavelength)
~492 nm [2]

Molar Absorptivity (ε) Data not available

Note: The provided λmax is for the closely related "Orange-3R." The actual λmax for Reactive
Orange 35 may vary slightly but is expected in a similar region. Molar absorptivity data for

Reactive Orange 35 is not readily available in the reviewed literature and would need to be

determined experimentally.

Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

Sample Preparation:

Prepare a stock solution of Reactive Orange 35 of a known concentration (e.g., 100

mg/L) in deionized water.

From the stock solution, prepare a series of standard solutions of decreasing

concentrations through serial dilution.

Analysis:

Set the spectrophotometer to scan a wavelength range of 200-800 nm to determine the

λmax[3].

Use deionized water as a blank to zero the instrument.

Measure the absorbance of each standard solution at the determined λmax.

Construct a calibration curve by plotting absorbance versus concentration.
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Measure the absorbance of the unknown sample and determine its concentration using

the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the Reactive
Orange 35 molecule, providing a "molecular fingerprint."

Quantitative Data: Characteristic Vibrational
Frequencies

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference

3400 - 3500

O-H and N-H stretching (from

amino groups and absorbed

water)

[4]

~1600 N=N stretching (azo group) [4]

1380 - 1450 Aromatic C=C stretching

1150 - 1250
S=O stretching (sulfonate

groups)

1000 - 1100 C-N stretching

~800
C-Cl stretching (from the

triazine ring)

Experimental Protocol: FTIR Spectroscopy (ATR
Method)

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Ensure the solid dye sample is dry.
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Place a small amount of the powdered dye directly onto the ATR crystal.

Analysis:

Apply pressure to ensure good contact between the sample and the crystal.

Collect the background spectrum of the empty ATR crystal.

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The resulting spectrum should be corrected for background absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Reactive
Orange 35 by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Expected ¹H NMR Spectral Characteristics
Due to the complexity of the molecule and the presence of multiple aromatic rings and

substituents, the ¹H NMR spectrum is expected to be complex. Key expected features include:

Aromatic Protons (6.5-8.5 ppm): Multiple signals corresponding to the protons on the

benzene and naphthalene ring systems. Protons ortho to the azo linkage are expected to

show a significant downfield shift.

Aliphatic Protons (3.0-4.0 ppm): Signals from the ethyl group in the reactive side chain.

Amine Protons: A broad signal that may be exchangeable with D₂O.

Note: Specific chemical shift data for Reactive Orange 35 is not available in the reviewed

literature. The expected ranges are based on general principles for sulfonated azo dyes.

Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Dissolve 5-10 mg of Reactive Orange 35 in a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆).

Ensure the sample is completely dissolved. If necessary, filter the solution to remove any

particulate matter.

Transfer the solution to a clean, dry 5 mm NMR tube.

Analysis:

Acquire the ¹H NMR spectrum.

Reference the spectrum to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

Process the data (phasing, baseline correction, and integration).

Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a

powerful tool for the accurate mass determination and structural elucidation of Reactive
Orange 35 and its degradation products.

Quantitative Data
Parameter Value Reference(s)

Molecular Formula C27H19ClN9Na3O9S3

Monoisotopic Mass 813.9711 u Calculated

Average Mass 814.12 u

Ionization Mode
Negative Electrospray

Ionization (ESI)

Expected Ions

[M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻

and other multiply charged

species
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization

(ESI) source.

Sample Preparation:

Prepare a dilute solution of Reactive Orange 35 in a suitable solvent system (e.g.,

water/acetonitrile mixture).

Filter the sample through a 0.22 µm syringe filter before injection.

LC Method:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate) and an organic solvent (e.g., acetonitrile) is common for separating sulfonated

dyes.

Flow Rate: Typically 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

MS Method:

Ionization Mode: Negative ESI is preferred for sulfonated compounds.

Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and

potential fragments.

Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-

induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

Experimental and Logical Workflows
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Spectroscopic Analysis Workflow
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Caption: General workflow for the comprehensive spectroscopic analysis of Reactive Orange
35.

Logical Relationship of Spectroscopic Data
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Spectroscopic Information

Reactive Orange 35
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Caption: Logical relationship between the molecular structure of Reactive Orange 35 and the

information obtained from different spectroscopic techniques.

Conclusion
The spectroscopic analysis of Reactive Orange 35 requires a multi-faceted approach, with

each technique providing unique and complementary information. UV-Vis spectroscopy is ideal

for quantification, while FTIR offers rapid identification of functional groups. NMR and high-

resolution mass spectrometry are indispensable for detailed structural elucidation and

confirmation. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and scientists working with this and similar reactive azo dyes.

Further experimental determination of the molar absorptivity and detailed NMR and MS/MS

fragmentation studies would provide a more complete spectroscopic profile of this important

industrial chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7699748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699748/
https://www.worldwidejournals.com/indian-journal-of-applied-research-(IJAR)/recent_issues_pdf/2014/April/April_2014_1396366763_0f81f_09.pdf
https://pubmed.ncbi.nlm.nih.gov/25699701/
https://pubmed.ncbi.nlm.nih.gov/25699701/
https://www.researchgate.net/publication/319872450_Usage_of_FTIR-ATR_as_Non-Destructive_Analysis_of_Selected_Toxic_Dyes
https://www.benchchem.com/product/b12383025#spectroscopic-analysis-of-reactive-orange-35
https://www.benchchem.com/product/b12383025#spectroscopic-analysis-of-reactive-orange-35
https://www.benchchem.com/product/b12383025#spectroscopic-analysis-of-reactive-orange-35
https://www.benchchem.com/product/b12383025#spectroscopic-analysis-of-reactive-orange-35
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12383025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

